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Compound of Interest

Compound Name: Tris(4-methoxyphenyl)phosphine

Cat. No.: B1294419 Get Quote

A comprehensive guide to the spectroscopic properties of Tris(4-methoxyphenyl)phosphine
oxide, offering a comparative analysis with common alternatives for researchers, scientists, and

professionals in drug development. This guide provides detailed experimental data, protocols,

and a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Tris(4-
methoxyphenyl)phosphine oxide and two common alternatives: Triphenylphosphine oxide

and Tri(o-tolyl)phosphine oxide. This data is essential for compound identification, purity

assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

Tris(4-

methoxyphenyl)p

hosphine oxide

~7.61 dd J = 13.2, 8.8
Aromatic H

(ortho to P)

~6.99 dd J = 8.8, 2.0
Aromatic H

(meta to P)

3.84 s - -OCH₃

Triphenylphosphi

ne oxide
7.73–7.68 m -

Aromatic H

(ortho to P)

7.59–7.55 m -
Aromatic H (para

to P)

7.51–7.47 m -
Aromatic H

(meta to P)

Tri(o-

tolyl)phosphine

oxide

8.21 d 476.8 Aromatic H

7.72 dd 15.2, 7.6 Aromatic H

2.39 s - -CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ,
ppm)

Coupling Constant
(J(P-C), Hz)

Assignment

Tris(4-

methoxyphenyl)phosp

hine oxide[1]

162.8 3.0 C-OCH₃

132.6 13.0 C (ortho to P)

122.9 107.0 C (ipso to P)

114.4 14.0 C (meta to P)

55.3 - -OCH₃

Triphenylphosphine

oxide[1]
132.4 3.0 C (para to P)

131.2 101.0 C (ipso to P)

130.5 12.0 C (ortho to P)

128.8 13.0 C (meta to P)

Tri(o-tolyl)phosphine

oxide
- -

Data not readily

available

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ, ppm)

Tris(4-methoxyphenyl)phosphine oxide[1][2] ~20.7-34

Triphenylphosphine oxide[1] 21.5

Tri(o-tolyl)phosphine oxide Data not readily available

Table 4: Infrared (IR) Spectroscopic Data
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Compound
Key Absorption Bands
(cm⁻¹)

Assignment

Tris(4-

methoxyphenyl)phosphine

oxide

~1600, 1500 C=C aromatic stretching

~1250 P=O stretching

~1180 C-O stretching

Triphenylphosphine oxide ~1440, 1120 P-Ph stretching

~1190 P=O stretching

~720, 690
C-H bending (monosubstituted

benzene)

Tri(o-tolyl)phosphine oxide ~1190 P=O stretching

~750
C-H bending (ortho-

disubstituted benzene)

Table 5: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

Tris(4-

methoxyphenyl)phosphine

oxide

368 Data not readily available

Triphenylphosphine oxide 278 277, 201, 183, 152, 77

Tri(o-tolyl)phosphine oxide 320 Data not readily available

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard

methodologies.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d

(CDCl₃), at a concentration of approximately 5-10 mg/mL.

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400

MHz for ¹H NMR, 100 MHz for ¹³C NMR, and 162 MHz for ³¹P NMR.[1]

¹H and ¹³C NMR: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

³¹P NMR: Chemical shifts are referenced to an external standard of 85% phosphoric acid

(H₃PO₄) at 0 ppm.

Infrared (IR) Spectroscopy:

Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr)

pellets. A small amount of the sample is ground with dry KBr and pressed into a thin,

transparent disk.

Instrumentation: Spectra are recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Ionization: Electron Ionization (EI) is a common method for these types of compounds.

Instrumentation: A variety of mass analyzers can be used, such as time-of-flight (TOF) or

quadrupole analyzers.

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the

molecular ion and various fragment ions, which aids in determining the molecular weight and

structure.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a phosphine oxide compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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